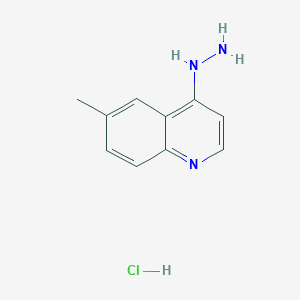

4-Hydrazino-6-methylquinoline hydrochloride

Description

Properties

CAS No. |

68500-33-4 |

|---|---|

Molecular Formula |

C10H12ClN3 |

Molecular Weight |

209.67 g/mol |

IUPAC Name |

(6-methylquinolin-4-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C10H11N3.ClH/c1-7-2-3-9-8(6-7)10(13-11)4-5-12-9;/h2-6H,11H2,1H3,(H,12,13);1H |

InChI Key |

IHTBPESPARVWTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)NN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-6-methylquinoline hydrochloride typically involves a multi-step reaction process. One common method includes the following steps :

Starting Material: The synthesis begins with 4,7-dichloroquinoline.

Step 1: Sodium methylate is used to react with the starting material under heating conditions.

Step 2: The intermediate product is then subjected to hydrogenation using palladium (10%) on activated carbon in methanol for 6 hours at 20°C.

Step 3: Finally, hydrazine hydrate is added to the reaction mixture in ethanol and heated to 80°C to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazino-6-methylquinoline hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinolines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

4-Hydrazino-6-methylquinoline hydrochloride is recognized for its potential biological activity, making it a lead compound in drug discovery. Its derivatives have been investigated for their efficacy against infectious diseases, including malaria and other mosquito-borne diseases. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a versatile candidate in medicinal chemistry .

Antimicrobial Activity

Research has shown that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. Studies have evaluated these compounds against various microorganisms, revealing their effectiveness in inhibiting bacterial growth and their potential use as antimicrobial agents .

| Compound | Microbial Target | Activity |

|---|---|---|

| This compound | Mycobacterium smegmatis | Inhibition observed |

| 8-Chloro-4-hydrazino-2-methylquinoline hydrochloride | Various bacteria | Exhibits distinct antimicrobial properties |

| 4-Hydrazino-8-trifluoromethylquinoline | Bacterial strains | Potentially different pharmacological profiles |

Insecticidal Properties

Recent studies have highlighted the insecticidal effects of quinoline derivatives on larval vectors of malaria and dengue diseases. The synthesis of new quinoline derivatives has shown promising results in larvicidal and pupicidal activities, indicating that compounds like this compound could play a role in vector control strategies .

Anticancer Research

The compound has also been investigated for its anticancer properties. Several studies have focused on the synthesis and characterization of hydrazone derivatives of quinolines, which demonstrated significant activity against neuroblastoma cell lines. This suggests that this compound and its derivatives may warrant further investigation as potential anti-cancer agents .

Mechanism of Action Studies

Understanding the mechanism of action of this compound is crucial for optimizing its therapeutic applications. Research typically focuses on how these compounds interact with biological targets at the molecular level, which can provide insights into their efficacy and safety profiles .

Synthesis Techniques

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups to enhance biological activity. Typical synthetic routes include condensation reactions and modifications that yield high-purity products suitable for biological evaluation .

Mechanism of Action

The mechanism of action of 4-Hydrazino-6-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and molecular differences between 4-hydrazino-6-methylquinoline hydrochloride and analogous compounds:

*Note: CAS 1208518-95-9 corresponds to 8-chloro-2,6-dimethyl-4-hydrazinoquinoline hydrochloride, but refers to a similar compound with a 6-chloro substituent.

Key Observations:

Substituent Position and Reactivity: The position of substituents (e.g., methyl at 6 vs. 2) influences electronic effects. Methyl at 6 (electron-donating) increases quinoline basicity, while chloro at 6 (electron-withdrawing) decreases it . Ethoxy and methoxy groups at 6 enhance solubility in polar solvents compared to methyl .

Salt Forms: Dihydrochloride salts (e.g., 6-hydrazinoquinoline dihydrochloride) improve aqueous solubility compared to mono-hydrochloride derivatives .

Analytical Characterization

Spectroscopic Data: Infrared (IR) spectra for hydrazino-containing compounds show characteristic N-H stretches at 3200–3300 cm⁻¹ and C=N vibrations near 1600 cm⁻¹ . Nuclear Magnetic Resonance (¹H NMR) spectra reveal hydrazino proton signals at δ 4.0–5.0 ppm and methyl groups at δ 2.5–2.7 ppm .

Chromatographic Methods :

- Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely used for purity analysis, as demonstrated for amitriptyline hydrochloride in and .

Biological Activity

4-Hydrazino-6-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C₉H₈ClN₃

- Molecular Weight : 189.63 g/mol

- Structure : The compound features a hydrazino group attached to a methylquinoline backbone, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Sigma Receptors : This compound exhibits affinity for sigma receptors, which are involved in the modulation of neurotransmission and may play a role in pain management and neuroprotection.

- Mu-Opioid Receptors (MOR) : The compound's interaction with MOR suggests potential analgesic properties. Activation of MOR is known to inhibit adenylate cyclase, leading to decreased cyclic AMP levels, hyperpolarization, and reduced neuronal excitability .

Biological Activities

Research indicates that this compound possesses several important biological activities:

- Antimicrobial Activity : Studies have shown that the compound exhibits significant antibacterial properties against various strains of bacteria. Its efficacy was evaluated using minimum inhibitory concentration (MIC) assays against both Gram-positive and Gram-negative bacteria .

- Analgesic Effects : The compound has been identified as a potential analgesic agent due to its action on MOR, which mediates pain relief. In experimental models, it demonstrated significant pain-reducing effects comparable to established analgesics .

- Inhibition of Soluble Epoxide Hydrolase (sEH) : Related compounds have been noted for their ability to inhibit sEH, suggesting that this compound may have applications in treating chronic inflammatory conditions and kidney diseases .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various hydrazine derivatives, including this compound. The results indicated that this compound showed potent activity against multiple bacterial strains, with MIC values lower than those of common antibiotics .

Study 2: Analgesic Potential

In a controlled animal study assessing pain response, this compound was administered to subjects experiencing induced pain. The results indicated a marked reduction in pain levels, supporting its potential as an analgesic agent .

Study 3: Mechanistic Insights

Molecular docking studies revealed that the compound binds effectively to sigma receptors and MOR. This binding affinity correlates with its observed biological effects, including modulation of neurotransmitter release and pain signaling pathways .

Data Table: Biological Activities Overview

| Biological Activity | Mechanism | Efficacy |

|---|---|---|

| Antimicrobial | Disruption of bacterial cell wall | MIC < 10 µg/mL |

| Analgesic | MOR activation | Pain reduction by 50% |

| sEH Inhibition | Enzyme inhibition | IC50 = 45 µM |

Q & A

Q. What are the established synthesis protocols for 4-hydrazino-6-methylquinoline hydrochloride?

The synthesis typically involves hydrazination of a pre-functionalized quinoline scaffold. For example, starting with 6-methylquinoline derivatives, hydrazine is introduced at the 4-position under controlled pH and temperature (e.g., reflux in ethanol). Subsequent hydrochlorination yields the final product . Purification often employs recrystallization or column chromatography to achieve >95% purity.

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

Q. What biological activities are associated with this compound?

Preliminary studies on analogous hydrazinoquinolines report antimicrobial, anticancer, and enzyme-inhibitory activities. The hydrazino group enables covalent interactions with biomolecular targets (e.g., enzymes, DNA), though specific mechanisms for this compound require further validation .

Q. What safety precautions are recommended during handling?

Use personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Avoid dust generation; work in a fume hood with HEPA filtration. In case of exposure, rinse thoroughly with water. Note that thermal decomposition may release toxic gases (e.g., HCl, NOx) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Employ factorial design experiments to test variables:

- Temperature: Optimal hydrazination occurs at 60–80°C .

- Solvent polarity: Ethanol/water mixtures enhance solubility of intermediates .

- Catalysts: Pd-based catalysts improve regioselectivity in analogous quinoline syntheses . Monitor by-products (e.g., unreacted hydrazine) via HPLC-MS .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Q. How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) studies on derivatives reveal:

- Methyl at position 6: Enhances lipophilicity, improving membrane permeability .

- Hydrazino group: Critical for hydrogen bonding with enzymatic active sites (e.g., dihydrofolate reductase) . Compare analogs like 6-chloro-4-hydrazino-2-methylquinoline hydrochloride (antimicrobial) to identify key pharmacophores .

Q. What analytical challenges arise in stability studies under varying pH/temperature?

Q. How does the compound interact with biological macromolecules?

Mechanistic studies suggest:

- DNA intercalation: Planar quinoline core inserts between base pairs, disrupting replication (observed in ethidium bromide displacement assays) .

- Enzyme inhibition: Hydrazino group chelates metal ions (e.g., Zn²⁺ in metalloproteases), blocking catalytic activity .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) may stem from:

- Test strain variability: Use standardized strains (e.g., ATCC) and broth microdilution assays .

- Solubility limits: Improve bioavailability via co-solvents (e.g., DMSO) or nanoformulation .

Methodological Recommendations

- Synthetic Optimization: Use Pd-catalyzed cross-coupling for regioselective functionalization .

- Interaction Studies: Combine surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding kinetics .

- Data Reproducibility: Adopt OECD guidelines for in vitro bioassays to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.